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molecular formula C13H15F3N2O4 B8365533 N-(3-Nitro-4-trifluoromethoxy-benzyl)-2,2-dimethyl-propionamide

N-(3-Nitro-4-trifluoromethoxy-benzyl)-2,2-dimethyl-propionamide

Cat. No. B8365533
M. Wt: 320.26 g/mol
InChI Key: UQDQHAUCADZVNO-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

Nitronium tetrafluoroborate (3.97 g, 29.9 mmol) was added in portions over 5 min to N-(4-trifluoromethoxy-benzyl)-2,2-dimethyl-propionamide (4.1 g, 15 mmol) in MeNO2 (35 mL) and the mixture was stirred at rt for 1 h. The mixture was treated with ice and Et2O was added. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was treated with PE and the sub-title compound was filtered off.
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[O:6]=[N+:7]=[O:8].[F:9][C:10]([F:27])([F:26])[O:11][C:12]1[CH:25]=[CH:24][C:15]([CH2:16][NH:17][C:18](=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:14][CH:13]=1.CCOCC>C[N+]([O-])=O>[N+:7]([C:13]1[CH:14]=[C:15]([CH:24]=[CH:25][C:12]=1[O:11][C:10]([F:9])([F:26])[F:27])[CH2:16][NH:17][C:18](=[O:23])[C:19]([CH3:21])([CH3:22])[CH3:20])([O-:8])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
3.97 g
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O
Name
Quantity
4.1 g
Type
reactant
Smiles
FC(OC1=CC=C(CNC(C(C)(C)C)=O)C=C1)(F)F
Name
Quantity
35 mL
Type
solvent
Smiles
C[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with PE
FILTRATION
Type
FILTRATION
Details
the sub-title compound was filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(CNC(C(C)(C)C)=O)C=CC1OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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